molecular formula C9H13BrO B12104554 2-(3-Bromo-2,2-dimethylpropyl)furan

2-(3-Bromo-2,2-dimethylpropyl)furan

Cat. No.: B12104554
M. Wt: 217.10 g/mol
InChI Key: QAADHZVMWWKSCN-UHFFFAOYSA-N
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Description

2-(3-Bromo-2,2-dimethylpropyl)furan is a brominated furan derivative characterized by a furan ring substituted with a 3-bromo-2,2-dimethylpropyl group. This compound serves as a critical intermediate in organic synthesis, particularly in the construction of naphthoquinone derivatives. For example, it is employed in coupling reactions with methyl ketone fatty acids to synthesize bioactive naphthoquinones, as demonstrated in the enantiospecific synthesis of taiwaniaquinoids like (−)-taiwaniaquinone H . The compound is synthesized via multistep pathways starting from hydroxy-naphthoic acid precursors, achieving high yields (75–93%) through methylation, reduction, and bromination steps .

Properties

Molecular Formula

C9H13BrO

Molecular Weight

217.10 g/mol

IUPAC Name

2-(3-bromo-2,2-dimethylpropyl)furan

InChI

InChI=1S/C9H13BrO/c1-9(2,7-10)6-8-4-3-5-11-8/h3-5H,6-7H2,1-2H3

InChI Key

QAADHZVMWWKSCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=CO1)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2,2-dimethylpropyl)furan can be achieved through several methods. One common approach involves the bromination of 2,2-dimethylpropylfuran using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

Industrial production of 2-(3-Bromo-2,2-dimethylpropyl)furan may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2,2-dimethylpropyl)furan undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction Reactions: The brominated side chain can be reduced to form the corresponding alkyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.

Major Products

    Substitution: Formation of 2-(3-substituted-2,2-dimethylpropyl)furan derivatives.

    Oxidation: Formation of furanones or other oxygenated furan derivatives.

    Reduction: Formation of 2-(2,2-dimethylpropyl)furan.

Scientific Research Applications

2-(3-Bromo-2,2-dimethylpropyl)furan has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2,2-dimethylpropyl)furan depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The brominated side chain can undergo metabolic transformations, resulting in reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Substituent Variations in Bromoalkyl-Functionalized Heterocycles

Compounds sharing the 3-bromo-2,2-dimethylpropyl substituent but differing in their core heterocycles exhibit distinct physicochemical and reactivity profiles:

Compound Name Core Structure Molecular Formula Key Properties/Applications Evidence Source
2-(3-Bromo-2,2-dimethylpropyl)furan Furan C₉H₁₃BrO Intermediate in naphthoquinone synthesis; moderate solubility in polar aprotic solvents
3-Bromo-2,2-dimethylpropyl benzoate Benzoate ester C₁₂H₁₅BrO₂ Ester derivative; used as a photostable intermediate in polymer chemistry
1-(3-Bromo-2,2-dimethylpropyl)-2-(phenylthio)-1H-benzimidazole Benzimidazole C₁₉H₂₀BrN₂S Bioactive heterocycle; potential pharmaceutical applications due to sulfur-based reactivity

Key Observations :

  • The benzoate ester demonstrates higher lipophilicity, making it suitable for applications in material science .

Brominated Furan Derivatives with Additional Substituents

Comparing 2-(3-Bromo-2,2-dimethylpropyl)furan to other brominated furans highlights the impact of substituent diversity:

Compound Name Substituents Molecular Formula Stability/Reactivity Insights Evidence Source
3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran Two bromine atoms + four phenyl groups C₂₈H₂₂Br₂O High steric hindrance; reduced reactivity in electrophilic substitutions due to phenyl groups
2-(3-Bromo-2,2-dimethylpropyl)furan Single bromoalkyl group C₉H₁₃BrO Balanced reactivity for nucleophilic displacements and cross-coupling reactions

Key Observations :

  • The dihydrofuran derivative’s tetraphenyl substitution enhances crystallinity but limits solubility in common organic solvents .
  • Additional bromine atoms (e.g., in 3,4-dibromo analogs) increase molecular weight and polarity, affecting phase behavior in liquid crystals .

Isoindoline-1,3-dione Derivatives with Similar Bromoalkyl Chains

Compounds with isoindoline-1,3-dione cores and analogous bromoalkyl chains exhibit divergent applications:

Compound Name Molecular Formula Key Differences from Target Compound Evidence Source
2-(3-Bromo-2,2-dimethylpropyl)isoindoline-1,3-dione C₁₃H₁₄BrNO₂ Higher polarity due to imide groups; used in peptide mimetics
2-(4-Bromobutyl)isoindoline-1,3-dione C₁₂H₁₂BrNO₂ Longer alkyl chain reduces steric hindrance, enhancing reactivity in alkylation reactions

Key Observations :

  • The isoindoline-dione core introduces hydrogen-bonding capabilities, expanding utility in supramolecular chemistry .
  • Chain length variations (e.g., butyl vs. dimethylpropyl) modulate steric effects and reaction kinetics .

Biological Activity

2-(3-Bromo-2,2-dimethylpropyl)furan is a synthetic compound characterized by a furan ring substituted with a brominated alkyl group. Its unique structure and potential biological activities make it an interesting subject for research in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its interactions with biological macromolecules, potential therapeutic applications, and relevant research findings.

The molecular formula for 2-(3-Bromo-2,2-dimethylpropyl)furan is C9H10BrOC_9H_{10}BrO. The presence of the bromine atom and the branched alkyl chain significantly influence its chemical reactivity and biological interactions. The compound's synthesis can be achieved through various methods, which may affect its biological properties depending on the reaction conditions used.

Interaction with Biological Macromolecules

Research indicates that 2-(3-Bromo-2,2-dimethylpropyl)furan interacts with various biological macromolecules such as proteins and nucleic acids. These interactions can be explored through techniques like molecular docking studies and in vitro assays. Understanding these interactions is crucial for evaluating the compound's potential therapeutic uses.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures to 2-(3-Bromo-2,2-dimethylpropyl)furan exhibit antimicrobial properties. For instance, furan derivatives have been shown to possess activity against a range of pathogens, including bacteria and fungi. Although specific data on 2-(3-Bromo-2,2-dimethylpropyl)furan's antimicrobial efficacy is limited, its structural similarities to known active compounds warrant further investigation.

Cytotoxicity Studies

Cytotoxicity assays are essential to determine the safety and efficacy of new compounds. While specific studies on 2-(3-Bromo-2,2-dimethylpropyl)furan are scarce, related furan derivatives have demonstrated varying degrees of cytotoxicity against cancer cell lines. For example, compounds structurally related to furan have shown significant antiproliferative activity against colorectal cancer cells (HCT116) with IC50 values indicating effective growth inhibition .

Study on Furan Derivatives

A study examining various furan derivatives found that certain modifications enhanced their biological activity. The incorporation of halogens such as bromine was noted to increase cytotoxic effects in some cases . This finding suggests that 2-(3-Bromo-2,2-dimethylpropyl)furan might also exhibit enhanced biological activity due to its brominated structure.

Antiproliferative Activity Analysis

In vitro studies on related compounds have shown that structural modifications can lead to improved antiproliferative effects against cancer cell lines. For instance, derivatives with longer aliphatic chains or additional electronegative atoms consistently demonstrated lower IC50 values . This trend could imply that 2-(3-Bromo-2,2-dimethylpropyl)furan may similarly benefit from its unique structure in terms of enhancing cytotoxicity against specific cell lines.

Research Findings Summary

Study Findings
Antimicrobial ActivityRelated furan derivatives show activity against bacteria and fungi; specific data on 2-(3-Bromo-2,2-dimethylpropyl)furan needed.
CytotoxicitySimilar compounds exhibit significant antiproliferative effects; further studies required for direct evaluation of 2-(3-Bromo-2,2-dimethylpropyl)furan.
Structural ModificationsEnhancements in biological activity observed with specific structural changes; potential implications for 2-(3-Bromo-2,2-dimethylpropyl)furan.

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